

# Application Notes and Protocols for S2101 (BiCaZO) Clinical Trial Patient Eligibility

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient eligibility criteria for the SWOG **S2101** clinical trial, also known as BiCaZO. This Phase II study evaluates the efficacy of combining cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC), stratified by tumor biomarkers. Adherence to these criteria is crucial for ensuring patient safety and the integrity of the trial data.

## **Patient Eligibility Criteria**

Patients must meet all inclusion criteria and none of the exclusion criteria to be enrolled in the **S2101** trial. The criteria are stratified into two steps: Step 1 for specimen submission and biomarker analysis, and Step 2 for treatment registration.

#### **Inclusion Criteria**

To be eligible for inclusion in the **S2101** clinical trial, prospective participants must meet the following criteria:

- Histologically Confirmed Malignancy: Participants must have a confirmed diagnosis of either:
  - Stage III or IV unresectable, recurrent, or metastatic non-uveal melanoma.



- Locally recurrent, non-amendable to curative therapy, or metastatic squamous cell carcinoma of the head and neck (HNSCC). The primary tumor must be located in the oropharynx, oral cavity, hypopharynx, or larynx.[1] For oropharyngeal cancer, HPV or p16 status must be known.[1]
- Prior Immunotherapy: Must have documented disease progression during or within 12 weeks
  of the last dose of a PD-1 checkpoint inhibitor-based therapy.[1] The patient must have
  received at least 6 weeks of the checkpoint inhibitor therapy.[1]
- Measurable Disease: Disease must be measurable as per RECIST 1.1 criteria.
- Age: Patients must be 18 years of age or older.[1]
- Performance Status: A Zubrod performance status of 0 or 1 is required.[1]
- Organ and Marrow Function: Adequate organ and bone marrow function are mandatory, as defined by the laboratory values in the table below.
- Informed Consent: Patients must be able to provide written informed consent.

#### **Exclusion Criteria**

Candidates presenting with any of the following conditions will be excluded from the trial:

- Primary Tumor Site: Primary tumor site of the nasopharynx or an unknown primary tumor are not eligible.[1]
- Prior Treatment:
  - Previous treatment with anti-VEGF therapies is not permitted.[1]
  - More than one prior primary radiotherapy regimen to the mucosal surfaces of the head and neck. Specific washout periods apply depending on whether radiotherapy was given alone or with chemotherapy.[1]
- Cardiovascular Conditions:



- Uncontrolled hypertension (systolic blood pressure >150 mmHg or diastolic blood pressure >90 mmHg).[1]
- History of congenital long QT syndrome, unstable angina pectoris, clinically significant cardiac arrhythmias, or stroke within 90 days prior to registration.
- Bleeding Risk:
  - History of hemoptysis (≥ 1/2 tsp of bright red blood per day) or tumor bleeding within 90 days.[1]
  - Prior carotid bleeding or tumors invading major vessels.[1]
- Autoimmune Disease: Active autoimmune disease requiring systemic steroids (equivalent to
   >10 mg of prednisone) or other immunosuppressive agents.[1]
- Infections:
  - Active infection requiring systemic therapy.
  - Known HIV infection unless on antiretroviral therapy with an undetectable viral load within
     6 months.[1]
  - Chronic hepatitis B virus (HBV) infection with a detectable viral load within 28 days.
  - History of hepatitis C virus (HCV) infection with a detectable viral load within 28 days.
- Other:
  - Malabsorption syndrome.[1]
  - Organ allograft recipient.[1]
  - Pregnancy or nursing.

# **Quantitative Eligibility Criteria**

The following table summarizes the quantitative laboratory values required for patient eligibility in the **S2101** clinical trial. All laboratory tests must be performed within 28 days prior to



#### registration.

| Parameter            | Required Value                                                 |
|----------------------|----------------------------------------------------------------|
| Hematology           |                                                                |
| Leukocytes           | _<br>≥ 3,000/μL[4]                                             |
| Platelets            | ≥ 100,000/µL[4]                                                |
| Renal Function       |                                                                |
| Creatinine Clearance | ≥ 30 mL/min (calculated using the Cockcroft-<br>Gault formula) |
| Cardiovascular       |                                                                |
| Blood Pressure       | Systolic ≤ 150 mmHg and Diastolic ≤ 90 mmHg[1]                 |

# **Experimental Protocols**

A central component of the **S2101** trial is the stratification of patients based on two key biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS).

# **Biomarker Analysis Workflow**

The following diagram illustrates the workflow for biomarker analysis in the **S2101** trial.



Click to download full resolution via product page

Caption: Workflow for patient stratification based on TMB and TIS.



## **Tumor Mutational Burden (TMB) Assessment Protocol**

- Specimen Collection and Preparation:
  - A fresh tumor biopsy or archival formalin-fixed paraffin-embedded (FFPE) tissue is collected.
  - DNA is extracted from the tumor sample and a matched normal blood sample.
- Whole Exome Sequencing (WES):
  - Extracted DNA undergoes library preparation for WES.
  - Sequencing is performed to capture the protein-coding regions of the genome.
- Data Analysis and TMB Calculation:
  - Sequencing data from the tumor and normal samples are aligned to the human reference genome.
  - Somatic mutations (single nucleotide variants and small insertions/deletions) are identified by comparing the tumor and normal sequences.
  - TMB is calculated as the total number of non-synonymous somatic mutations per megabase of the coding genome.

## **Tumor Inflammation Signature (TIS) Protocol**

- Specimen Collection and Preparation:
  - RNA is extracted from the tumor tissue sample (fresh biopsy or FFPE).
- Gene Expression Profiling (GEP):
  - The expression levels of a predefined panel of genes associated with immune response are measured. This panel typically includes genes related to antigen presentation, chemokine expression, cytotoxic activity, and adaptive immune resistance.
- TIS Score Calculation:



 An algorithm is applied to the gene expression data to generate a TIS score, which reflects the level of immune activation within the tumor microenvironment.

# **Patient Screening and Enrollment Logic**

The following diagram outlines the logical flow for screening and enrolling patients into the **S2101** clinical trial.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. S2101 | SWOG [swog.org]
- 2. ozarkscancerresearch.org [ozarkscancerresearch.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Facebook [cancer.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for S2101 (BiCaZO)
   Clinical Trial Patient Eligibility]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1139106#s2101-clinical-trial-patient-eligibility-criteria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com